molecular formula C8H10ClNO2S B13080722 2-(Pyridin-2-YL)propane-1-sulfonyl chloride

2-(Pyridin-2-YL)propane-1-sulfonyl chloride

Cat. No.: B13080722
M. Wt: 219.69 g/mol
InChI Key: WDJVCNLAQYVCFV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its structural features: a propane backbone substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 2-position with a pyridin-2-yl moiety. The systematic name, 2-(pyridin-2-yl)propane-1-sulfonyl chloride , reflects this arrangement.

The molecular formula is C₈H₁₀ClNO₂S , with a molecular weight of 219.69 g/mol . The SMILES notation (CC(C₁=NC=CC=C₁)CS(=O)(Cl)=O) encodes the connectivity: a propane chain (CC) with a methyl group attached to a pyridine ring (C₁=NC=CC=C₁) at the second carbon and a sulfonyl chloride group (-S(=O)(Cl)=O) at the first carbon.

Structurally, the molecule comprises:

  • A pyridine ring (a six-membered aromatic ring with one nitrogen atom) at position 2 of the propane chain.
  • A sulfonyl chloride functional group (-SO₂Cl) at position 1, which confers reactivity typical of sulfonyl halides.

The InChIKey (not explicitly listed in sources but derivable from SMILES) would uniquely represent this stereochemistry and connectivity, aiding in database searches.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under several identifiers:

Identifier Type Value Source
CAS Registry Number 1499992-50-5
MDL Number MFCD26625388
Molecular Formula C₈H₁₀ClNO₂S
Synonym 2-(Pyridin-2-yl)propane-1-sulfonyl chloride

Additional synonyms may include pyridin-2-ylpropane sulfonyl chloride or 1-sulfonylchloride-2-pyridin-2-ylpropane , though these are less standardized. The European Community (EC) Number and DSSTox Substance ID are not explicitly listed for this compound but are typically assigned post-registration.

Historical Evolution of Naming Conventions for Sulfonyl Chloride Derivatives

The nomenclature of sulfonyl chlorides has evolved alongside advancements in chemical taxonomy:

  • Early Trivial Names : Initially, sulfonyl chlorides were named after their parent sulfonic acids. For example, benzenesulfonyl chloride derives from benzenesulfonic acid. This approach lacked specificity for complex substituents.

  • Substituent-Based Systems : Mid-20th century practices incorporated substituent positions. Compounds like pyridine-2-sulfonyl chloride (CAS 66715-65-9) were named by appending “sulfonyl chloride” to the parent heterocycle’s position.

  • IUPAC Standardization : Modern rules prioritize substituent hierarchy and locants. For instance, 2-(3,5-difluoropyridin-4-yl)-2-methylpropane-1-sulfonyl chloride (C₉H₁₀ClF₂NO₂S) illustrates the use of numerical locants for fluorine atoms and methyl groups.

  • Digital Integration : Contemporary identifiers like SMILES and InChIKey complement traditional names, enabling precise database queries. The SMILES string for 2-(pyridin-2-yl)propane-1-sulfonyl chloride exemplifies this machine-readable specificity.

This progression underscores the shift from descriptive to systematic nomenclature, enhancing clarity in chemical communication.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-pyridin-2-ylpropane-1-sulfonyl chloride

InChI

InChI=1S/C8H10ClNO2S/c1-7(6-13(9,11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3

InChI Key

WDJVCNLAQYVCFV-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Pyridine Derivatives with Sulfonyl Chlorides

One common approach is the reaction of a pyridine-containing propane derivative with sulfonyl chloride reagents under controlled temperature and moisture-free conditions. This method involves nucleophilic substitution where the sulfonyl chloride group is introduced onto the alkyl chain adjacent to the pyridine ring.

Oxidative Chlorination of Sulfinate Salts

An alternative method involves the oxidation and chlorination of sodium pyridine-2-sulfinate salts. For example, sodium 2-pyridinesulfinate can be treated with N-chlorosuccinimide (NCS) in dichloromethane at ambient temperature. After reaction completion, the crude sulfonyl chloride is isolated and purified, often by chromatography.

Example reaction conditions:

Reagent Amount Solvent Temperature Time Yield
Sodium 2-pyridinesulfinate 48.4 mg (0.291 mmol) Dichloromethane (3 mL) Room temp 1 hour 12%
N-Chlorosuccinimide (NCS) 38.9 mg (0.291 mmol)

Post-reaction, the crude sulfonyl chloride was reacted with amines in the presence of pyridine to afford sulfonamide derivatives.

Halogenation of Dipyridyl Disulfides

Another preparative route involves treating 2,2′-dipyridyl disulfide with halogens such as chlorine or bromine in nonpolar solvents (petroleum ether or dichloromethane) at about 20 °C. This reaction produces 2-pyridinesulfenyl halides, which can be further converted into sulfonyl chlorides by oxidation.

Method Key Reagents Solvent Temperature Atmosphere Notes
Sulfonylation of pyridine derivative Sulfonyl chloride derivatives Anhydrous solvents (e.g., DCM) Controlled (often 0-25 °C) Inert (N2 or Ar) Moisture sensitive, requires dry conditions
Oxidative chlorination of sulfinate Sodium pyridine-2-sulfinate + NCS Dichloromethane Room temp Ambient Requires filtration and chromatographic purification
Halogenation of dipyridyl disulfide 2,2′-Dipyridyl disulfide + Cl2 or Br2 Petroleum ether or DCM 20 °C Ambient Produces sulfenyl halides, further oxidation needed
  • Purification: The crude sulfonyl chloride products are often purified by reversed-phase high-performance liquid chromatography (HPLC) using acetonitrile/water gradients with trifluoroacetic acid additives.

  • Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming structure and purity. Mass spectrometry (MS) is used to verify molecular weight and composition.

  • Microwave-assisted organic synthesis (MAOS) techniques have been applied to related sulfonyl chloride derivatives to reduce reaction times significantly while maintaining high yields. For example, oxidation reactions that traditionally take hours can be reduced to minutes under microwave conditions, improving efficiency.

  • Chlorination reactions involving pyridine derivatives require careful control of chlorine addition rates and reaction temperature to avoid over-chlorination or decomposition. Use of phase transfer catalysts and biphasic solvent systems has been reported to improve selectivity and yield in some sulfonyl chloride syntheses.

Preparation Route Starting Material Key Reagents Conditions Yield Range Comments
Direct sulfonylation Pyridine-propane derivative Sulfonyl chloride Anhydrous, inert atmosphere Moderate Requires moisture control
Oxidative chlorination Sodium pyridine-2-sulfinate N-Chlorosuccinimide (NCS) DCM, room temperature Low to moderate (~12%) Purification via HPLC necessary
Halogenation of dipyridyl disulfide 2,2′-Dipyridyl disulfide Chlorine or bromine 20 °C, organic solvent Not specified Produces sulfenyl halides, needs further oxidation

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-YL)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the pyridine ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate ester derivatives.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Potassium permanganate (KMnO4) is used in aqueous or acidic conditions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonyl Hydride: Formed by reduction with LiAlH4.

    Oxidized Pyridine Derivatives: Formed by oxidation with KMnO4.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-(Pyridin-2-YL)propane-1-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group acts as an electrophile, facilitating nucleophilic substitution reactions. This property is particularly useful for introducing sulfonamide functionalities into drug candidates.

Case Study :
In a study published by Reddy et al., the compound was employed to synthesize sodium sulfinates through a Barton-type decarboxylation reaction. This method allowed for the formation of structurally diverse sodium sulfinates with potential applications in medicinal chemistry .

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The incorporation of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride into drug formulations has been shown to enhance antibacterial activity against various pathogens.

Case Study :
A study highlighted the synthesis of a series of pyridine-based sulfonamides that demonstrated potent antibacterial activity against Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the presence of the pyridine moiety significantly improved the efficacy of these compounds .

Glucokinase Activators

Recent investigations have explored the use of pyridine derivatives, including those derived from 2-(Pyridin-2-YL)propane-1-sulfonyl chloride, as glucokinase activators for diabetes treatment. These compounds can modulate glucose metabolism and insulin secretion, offering therapeutic potential for managing blood sugar levels.

Case Study :
In patent literature, derivatives of pyridin-2-yl-amino compounds have been identified as glucokinase activators, showcasing their role in developing new treatments for diabetes mellitus .

Synthetic Methodologies

The versatility of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride extends to various synthetic methodologies:

A. Nucleophilic Substitution Reactions

The sulfonyl chloride group can react with amines to form sulfonamides, which are crucial intermediates in drug synthesis.

B. Formation of Sulfones

Through oxidation reactions, this compound can be transformed into sulfones, which are valuable in medicinal chemistry due to their biological activity.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings/Outcomes
Pharmaceutical SynthesisUsed as an electrophile in nucleophilic substitutionsFacilitates synthesis of diverse sodium sulfinates
Antimicrobial ActivityEnhances antibacterial propertiesEffective against E. coli with significant MIC values
Diabetes TreatmentActs as a glucokinase activatorPotential for managing blood glucose levels

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. The pyridine ring can also participate in various chemical reactions, such as oxidation and reduction, which further expands the compound’s reactivity and applications.

Comparison with Similar Compounds

2-(Pyridin-2-yl)ethanol (CAS 103-74-2)

  • Structure : Contains a hydroxyl group instead of a sulfonyl chloride.
  • Reactivity : Less electrophilic; used as a ligand or building block for coordination complexes (e.g., cobalt chloride complexes in ).
  • Applications : Found in pharmaceutical impurities (e.g., Betahistine intermediates) and materials science (phthalocyanine synthesis) .

trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde

  • Structure : Features a conjugated vinyl bridge and aldehyde group.
  • Reactivity : Undergoes oxidation to carboxylic acids (e.g., trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid) and condensation reactions to form stable radicals (e.g., TEMPO derivatives).
  • Crystallography: Monoclinic space group $P2_1$ with distinct unit cell parameters ($a = 3.89359(7)$ Å, $b = 17.7014(3)$ Å, $c = 8.04530(12)$ Å) .

(2-(Pyridin-2-yl)ethyl)urea

  • Structure : Urea derivative with a pyridinyl-ethyl chain.
  • Synthesis : Prepared via benzotriazole-mediated coupling, yielding high purity (98% isolated).
  • Applications: Potential bioactive molecule due to hydrogen-bonding capacity .

Sulfonyl Chloride Derivatives

N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide

  • Structure : Contains a sulfonamide group and thiazolyl-pyridinyl scaffold.
  • Reactivity : Designed for pesticidal activity (e.g., in patent applications).
  • Key Difference : Bulkier and more rigid due to the thiazole ring, reducing nucleophilic substitution rates compared to propane-1-sulfonyl chloride derivatives .

Betaine Methyl Ester Chloride (CAS 3032-10-8)

  • Structure : Quaternary ammonium sulfonate ester.
  • Applications : Used in pharmaceutical reference standards.
  • Reactivity : Less reactive than sulfonyl chlorides due to esterification .

Research Findings and Data Tables

Reactivity and Stability

  • Hydrolysis Sensitivity : The sulfonyl chloride group in 2-(pyridin-2-yl)propane-1-sulfonyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), similar to other aliphatic sulfonyl chlorides. In contrast, aromatic sulfonyl chlorides (e.g., tosyl chloride) exhibit slower hydrolysis due to resonance stabilization .

Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Reference
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde $P2_1/c$ $a = 12.6674(19)$, $b = 7.2173(11)$, $c = 11.5877(14)$, $\beta = 97.203(13)$
Co(Pmhpz)Cl₂ $P2_1/n$ Monoclinic system with pentacoordinated Co(II)
2-(Pyridin-2-yl)ethanol N/A Not crystallographically characterized in evidence

Biological Activity

2-(Pyridin-2-YL)propane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique structure that includes a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride is C₈H₉ClN₁O₂S, with a molecular weight of approximately 202.68 g/mol. The compound features a sulfonyl group (-SO₂Cl) attached to a propane chain and a pyridine ring, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₉ClN₁O₂S
Molecular Weight202.68 g/mol
IUPAC Name2-(Pyridin-2-YL)propane-1-sulfonyl chloride
StructureChemical Structure

The biological activity of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in various biological molecules, such as proteins and nucleic acids. This interaction may lead to the inhibition of specific enzymes or receptors, thereby modulating cellular pathways.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities exhibit significant antimicrobial activity. A study assessing various derivatives showed that 2-(Pyridin-2-YL)propane-1-sulfonyl chloride demonstrated notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

In vitro studies have shown that 2-(Pyridin-2-YL)propane-1-sulfonyl chloride exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated for its effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
MCF-715
A54920

These results suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are necessary to elucidate the underlying pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride:

  • Study on Antimicrobial Efficacy : A comparative analysis of sulfonyl chlorides demonstrated that derivatives containing pyridine rings exhibited enhanced antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis.
  • Evaluation of Anticancer Properties : In a recent investigation, the compound was tested alongside known chemotherapeutics, revealing synergistic effects when combined with doxorubicin in MCF-7 cells, suggesting a potential for combination therapies.

Q & A

Q. What are the common synthetic routes for 2-(pyridin-2-yl)propane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via sulfonic acid activation to its chloride derivative. A modified procedure involves activating propane sulfonate intermediates with concentrated reagents (e.g., thionyl chloride or PCl₅) under anhydrous conditions. For example, in related syntheses, propanesulfonate derivatives are converted to sulfonyl chlorides via controlled chlorination, with yields improved by using high-purity starting materials and avoiding solvent dilution during activation steps . Parallel methods for pyridyl-containing sulfonyl chlorides emphasize the importance of protecting the pyridyl nitrogen during synthesis to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR is critical for confirming the pyridyl moiety (δ ~8.5–7.5 ppm for aromatic protons) and sulfonyl chloride group (no direct proton signal; confirmed via IR at ~1370–1180 cm⁻¹ for S=O stretching). Mass spectrometry (EI-MS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the spatial arrangement of the pyridyl and sulfonyl groups. Monoclinic space groups (e.g., P2₁/n) are common for structurally related pyridyl-sulfonyl compounds, with refinement protocols requiring high-resolution data to resolve potential disorder in the propane chain .

Advanced Research Questions

Q. How does the pyridyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The pyridyl nitrogen acts as a weak electron-withdrawing group, polarizing the sulfonyl chloride moiety and enhancing electrophilicity. However, steric hindrance from the pyridyl ring can slow reactions with bulky nucleophiles. In cobalt(II) coordination complexes, the pyridyl group facilitates ligand bridging, which may stabilize intermediates during catalysis . Computational studies (e.g., DFT) could quantify the electronic effects of pyridyl substitution on reaction kinetics.

Q. What challenges arise in computational modeling of its interactions with biomolecules or metal ions?

Challenges include accurately parameterizing the sulfonyl chloride’s electrophilicity and the pyridyl ring’s π-stacking potential. Molecular docking studies require high-resolution structural data (e.g., from X-ray crystallography) to validate binding modes. For example, in HIV-1 capsid protein studies, sulfonamide derivatives show conformational flexibility that complicates static modeling .

Q. Are there conflicting reports on the compound’s stability under acidic or aqueous conditions?

Hydrolysis of the sulfonyl chloride group is a key stability concern. While anhydrous conditions preserve functionality, traces of water or protic solvents (e.g., methanol) accelerate degradation. Contradictions arise in literature: some protocols report stability in dichloromethane at −20°C for weeks, while others note rapid decomposition if residual HCl is not neutralized .

Methodological Tables

Table 1: Key Synthetic Parameters for Sulfonyl Chloride Activation

ParameterOptimal ConditionImpact on Yield
Reagent concentrationHigh (neat or minimal solvent)↑ Efficiency
Temperature0–25°CPrevents side reactions
Pyridyl protectionTritylation or silylation↑ Purity

Table 2: Crystallographic Data for Related Compounds

Space GroupUnit Cell Parameters (Å, °)Resolution (Å)Refinement Program
P2₁/na=12.67, b=7.22, c=11.59, β=97.20.84SHELXL
P2₁a=3.89, b=17.70, c=8.05, β=94.40.95SHELXS

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